molecular formula C20H12F2N2O3 B2878391 3,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922108-86-9

3,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No. B2878391
CAS RN: 922108-86-9
M. Wt: 366.324
InChI Key: UXAPRMIMQPCPHH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C21H14F2N2O3 . It has an average mass of 380.344 Da and a monoisotopic mass of 380.097260 Da .

Scientific Research Applications

Potential Applications in Medical Research

1. Arginine Vasopressin (AVP) Antagonists

A study on OPC-31260, a non-peptide V2 arginine vasopressin (AVP) antagonist, demonstrated its effectiveness in producing water diuresis and improving hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH) (Saito et al., 1997). This research highlights the therapeutic potential of AVP antagonists in managing electrolyte imbalances and related disorders.

2. Novel Antiepileptic Agents

BIA 2-093, investigated for its safety, tolerability, pharmacokinetics, and pharmacodynamics, represents a new class of antiepileptic drugs. This study provides insight into the development of new medications for epilepsy treatment, showcasing the potential of novel compounds in enhancing therapeutic options (Almeida & Soares-da-Silva, 2003).

3. Exposure to Environmental Pollutants

Research on firefighters from Northern California indicated elevated levels of polychlorinated and polybrominated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs and PBDD/Fs), among other pollutants. This study highlights the significance of monitoring exposure to harmful environmental chemicals and their potential health impacts (Shaw et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). These receptors are of significant clinical interest, as they are the target of many antipsychotic drugs.

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and exerting its normal effects. This inhibition can alter the biochemical pathways that are downstream of the Dopamine D2 receptor.

properties

IUPAC Name

3,4-difluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2N2O3/c21-14-7-5-11(9-15(14)22)19(25)23-12-6-8-17-13(10-12)20(26)24-16-3-1-2-4-18(16)27-17/h1-10H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAPRMIMQPCPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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